

(S)-(+)-2-Chloropropan-1-ol structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Chloropropan-1-ol

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An In-depth Technical Guide to (S)-(+)-2-Chloropropan-1-ol

Introduction

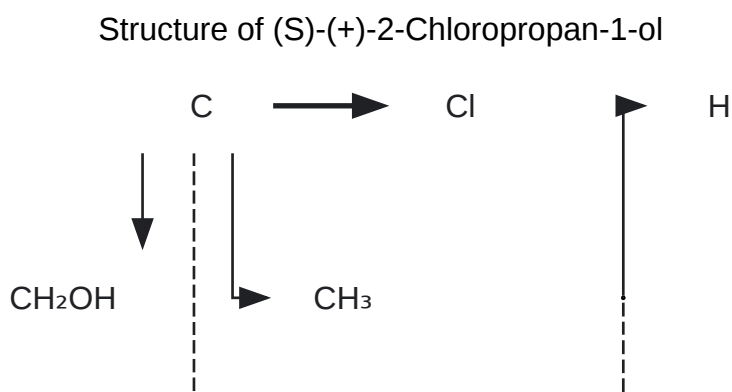
(S)-(+)-2-Chloropropan-1-ol is a chiral halogenated alcohol of significant interest in organic synthesis and pharmaceutical development.^[1] Its bifunctional nature, featuring both a hydroxyl group and a reactive chlorine atom on a stereogenic center, makes it a valuable and versatile chiral building block.^[1] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, relevant experimental protocols, and applications, tailored for researchers and professionals in drug development.

Structure and Stereochemistry

(S)-(+)-2-Chloropropan-1-ol consists of a three-carbon propane backbone. A primary alcohol (hydroxyl) group is attached to carbon-1, and a chlorine atom is attached to carbon-2. Carbon-2 is a chiral center, giving rise to two enantiomers: (S)-(+)-2-Chloropropan-1-ol and (R)-(-)-2-Chloropropan-1-ol.^{[1][2]}

- Stereochemical Designation (S):** According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon (C2) are ranked as follows: -Cl > -CH₂OH > -CH₃ > -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-Cl to -CH₂OH to -CH₃) is counter-clockwise, designating the stereocenter as (S).

- Optical Activity (+): The "(+)" notation, or dextrorotatory, indicates that this enantiomer rotates the plane of polarized light to the right (clockwise).



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Caption: 2D representation of **(S)-(+)-2-Chloropropan-1-ol**.

Physicochemical Properties

The key quantitative data for **(S)-(+)-2-Chloropropan-1-ol** are summarized below. These properties are critical for its application in synthesis and for its handling and storage.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ ClO	[3][4][5][6]
Molecular Weight	94.54 g/mol	[3][4][5][6]
CAS Registry Number	19210-21-0	[3][4][6]
Appearance	Colorless liquid	[7][8]
Boiling Point	70.3 °C at 75 mmHg	[9]
Density	1.103 g/mL at 25 °C	[9][10]
Refractive Index (n _D ²⁰)	1.438	[9]
Solubility	Moderately soluble in water; highly soluble in organic solvents like ethanol and acetone.	[7]
IUPAC Name	(2S)-2-chloropropan-1-ol	[6]

Synthetic and Analytical Protocols

Enantiomerically pure **(S)-(+)-2-Chloropropan-1-ol** is typically obtained through either enantioselective synthesis or chiral resolution of the racemic mixture.

Experimental Protocol: Chiral Resolution

Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.[11] This protocol outlines the separation of (±)-2-chloropropan-1-ol via the formation of diastereomeric esters.

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Caption: Key synthetic transformations of **(S)-(+)-2-Chloropropan-1-ol**.

Conclusion

(S)-(+)-2-Chloropropan-1-ol is a fundamentally important molecule for asymmetric synthesis. Its well-defined stereochemistry and dual reactivity make it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties and synthetic utility is crucial for leveraging its full potential in the creation of novel therapeutics.

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- To cite this document: BenchChem. [(S)-(+)-2-Chloropropan-1-ol structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103289#s-2-chloropropan-1-ol-structure-and-stereochemistry]

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